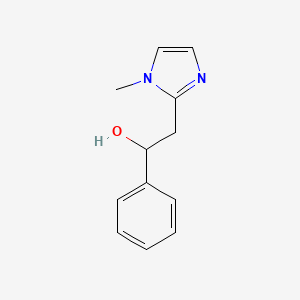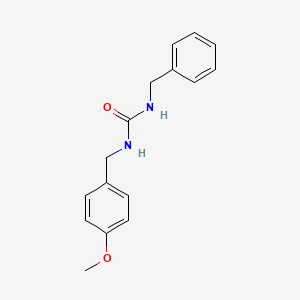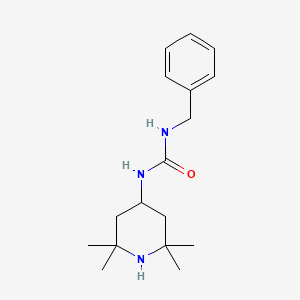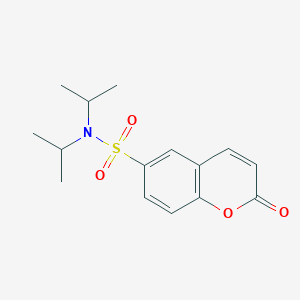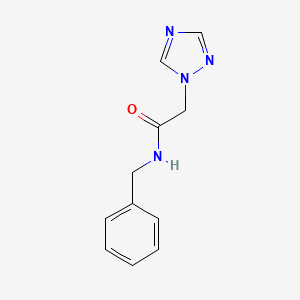
1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide, also known as BPIP, is a small molecule that has been studied for its potential therapeutic properties. BPIP is a piperidine-based compound that has been shown to have a unique mechanism of action, making it a promising candidate for further research.
Wirkmechanismus
1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has a unique mechanism of action, which involves the inhibition of the enzyme monoacylglycerol lipase (MAGL). MAGL is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide increases the levels of 2-AG, which has been shown to have anti-inflammatory and analgesic properties. The increase in 2-AG levels also activates the cannabinoid receptor CB1, which further contributes to the therapeutic effects of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide.
Biochemical and Physiological Effects:
1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has also been shown to have anticonvulsant properties in animal models of epilepsy. In addition, 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide is its unique mechanism of action, which makes it a promising candidate for further research. 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has also been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide also has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the research of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide. One direction is to optimize the synthesis method of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide to improve its yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide in vivo to determine its efficacy in animal models of disease. Further research is also needed to determine the potential therapeutic applications of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide in humans. In addition, the development of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide analogs with improved solubility and efficacy could further enhance its therapeutic potential.
Synthesemethoden
The synthesis of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide involves several steps, including the reaction of pyridine-3-carboxylic acid with thionyl chloride to form pyridine-3-yl chloride. The resulting product is then reacted with piperidine-4-carboxamide in the presence of triethylamine to form the intermediate product. The final step involves the reaction of the intermediate product with benzenesulfonyl chloride to form 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide. The yield of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has been studied for its potential therapeutic properties in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative diseases. In addition, 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has been shown to have anticancer properties, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-15-5-4-10-18-13-15)14-8-11-20(12-9-14)24(22,23)16-6-2-1-3-7-16/h1-7,10,13-14H,8-9,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQUOQWSRAZJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B7441015.png)
![methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7441021.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B7441039.png)
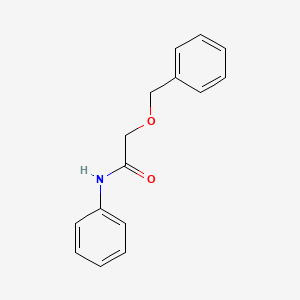
![2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one](/img/structure/B7441052.png)
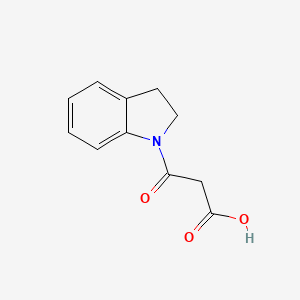
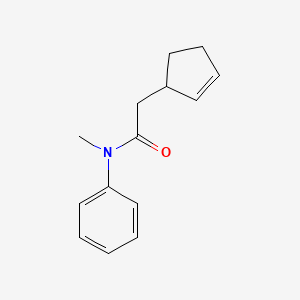
![[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)
